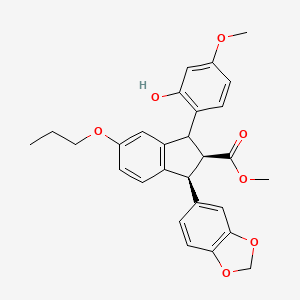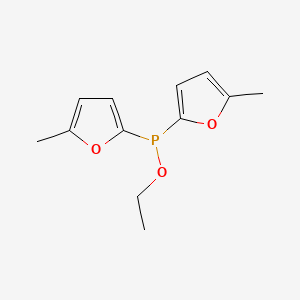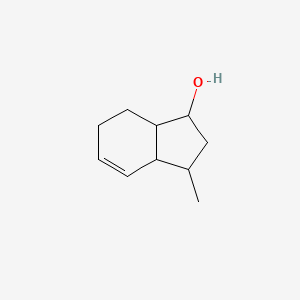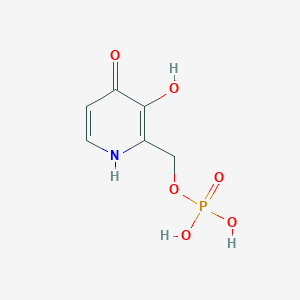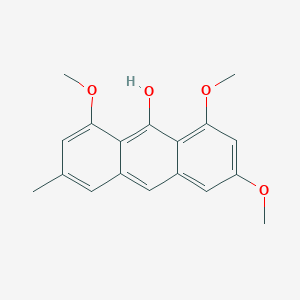silane CAS No. 138172-97-1](/img/structure/B14276854.png)
[(4,6-Dimethylhept-5-en-1-yn-4-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silane group attached to a hydrocarbon chain with both double and triple bonds. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane typically involves the reaction of an appropriate alkyne with a silane reagent under specific conditions. One common method is the hydrosilylation of 4,6-dimethylhept-5-en-1-yne with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated silanes.
Applications De Recherche Scientifique
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, making it useful in forming stable complexes. The presence of double and triple bonds allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane
- (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane
Uniqueness
(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane is unique due to its specific combination of a silane group with a hydrocarbon chain containing both double and triple bonds. This structural feature imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
138172-97-1 |
|---|---|
Formule moléculaire |
C12H22OSi |
Poids moléculaire |
210.39 g/mol |
Nom IUPAC |
4,6-dimethylhept-5-en-1-yn-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H22OSi/c1-8-9-12(4,10-11(2)3)13-14(5,6)7/h1,10H,9H2,2-7H3 |
Clé InChI |
PWKYRXHTDJLSBG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(CC#C)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


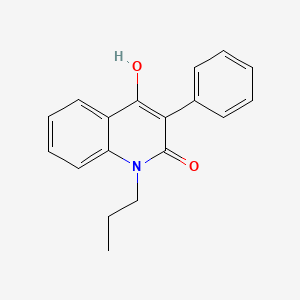

![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
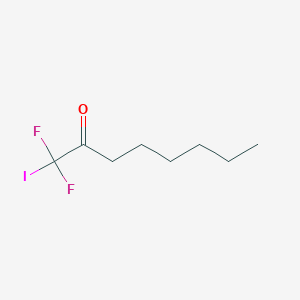
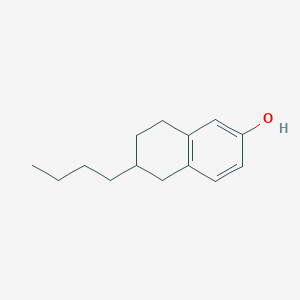
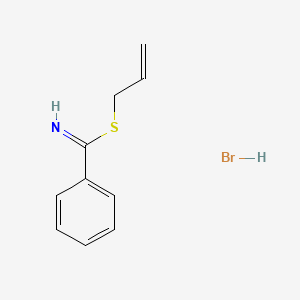
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
